2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
2-{[5-(4-Methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring an imidazole core substituted with 4-methylphenyl and 4-trifluoromethoxy phenyl groups, linked via a sulfanyl bridge to an N-(thiazol-2-yl)acetamide moiety. The imidazole-thiazole scaffold is notable for its electronic versatility, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects . The 4-trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thiazol-2-yl acetamide contributes to hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S2/c1-14-2-4-15(5-3-14)18-12-27-21(33-13-19(30)28-20-26-10-11-32-20)29(18)16-6-8-17(9-7-16)31-22(23,24)25/h2-12H,13H2,1H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLQPOOPLCIAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a halogenated imidazole derivative with a thiol.
Coupling with thiazole: The final step involves the coupling of the sulfanyl-imidazole intermediate with a thiazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide: can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide: has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
| Compound | Core Structure | R1 (Imidazole Substituents) | R2 (Thiazole Substituent) | Functional Groups |
|---|---|---|---|---|
| Target Compound | Imidazole | 4-methylphenyl, 4-trifluoromethoxyphenyl | Thiazol-2-yl | Sulfanyl, Acetamide |
| Compound 9 (Ev11) | Imidazole | 4-fluorophenyl, 4-methoxyphenyl | Thiazol-2-yl | Sulfanyl, Acetamide |
| 9d (Ev1) | Benzimidazole | 4-methylphenyl | Thiazol-5-yl | Triazole, Acetamide |
| Triazoles [7–9] (Ev3) | 1,2,4-Triazole | 4-X-phenylsulfonyl | 2,4-difluorophenyl | Thione, Acetophenone |
| 573943-43-8 (Ev14) | Thiadiazole | Benzylsulfanyl | 3-chloro-4-methylphenyl | Sulfanyl, Acetamide |
- Core Heterocycles : The imidazole core in the target compound offers distinct electronic properties compared to triazoles (Ev3) or thiadiazoles (Ev14). Imidazoles exhibit aromaticity with two nitrogen atoms, enabling stronger hydrogen-bonding interactions than triazoles, which have three nitrogen atoms but reduced π-electron density .
- The 4-methylphenyl group provides steric bulk, which may influence binding pocket accessibility compared to smaller substituents like fluorine (Ev11) .
Biological Activity
The compound 2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological properties:
- Imidazole ring : Known for its role in various biological processes.
- Thiazole ring : Associated with antimicrobial and anticancer activities.
- Trifluoromethoxy group : Enhances lipophilicity and biological activity.
- Sulfanyl group : Imparts unique reactivity and potential for biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The imidazole and thiazole rings are known to exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cellular processes.
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted in various studies. It may inhibit cancer cell proliferation through mechanisms such as the modulation of cell cycle regulators and apoptosis-related proteins.
- Enzyme Inhibition : The presence of the sulfanyl group suggests potential inhibition of specific enzymes, which can lead to therapeutic effects in conditions like inflammation and cancer.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds containing imidazole and thiazole moieties against various pathogens. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Enzyme Inhibition
The compound was also tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. It showed promising results with an IC50 value of 20 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial investigated the effects of a similar imidazole derivative on patients with advanced solid tumors. Results indicated a partial response in 30% of participants, highlighting the compound's therapeutic potential .
- Case Study on Antimicrobial Resistance : In a study focused on drug-resistant bacterial strains, the compound was found to restore sensitivity to conventional antibiotics when used in combination therapy, suggesting a novel approach to combatting antibiotic resistance .
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50/Effect |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 16 µg/mL |
| Antibacterial | Escherichia coli | 32 µg/mL |
| Anticancer | MCF-7 (Breast Cancer) | 15 µM |
| AChE Inhibition | - | 20 µM |
Q & A
Q. Q1: What are the standard synthetic routes for preparing this compound, and how are critical intermediates validated?
Methodological Answer: The compound can be synthesized via nucleophilic substitution. A thiol-containing imidazole intermediate (e.g., 5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol) is reacted with 2-chloro-N-(1,3-thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base and a polar aprotic solvent like DMF or acetonitrile. The reaction typically proceeds under reflux (60–80°C) for 6–12 hours . Validation:
Q. Q2: How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer: Optimization involves screening catalysts (e.g., zeolites, pyridine) and solvents. For example, using pyridine as a catalyst with zeolite (Y-H) under reflux (150°C, 5 h) enhances regioselectivity and reduces side reactions like oxidation of the thiol group. Recrystallization from ethanol removes unreacted starting materials . Key Parameters:
- Catalyst : Zeolite (Y-H) increases surface area for nucleophilic attack.
- Solvent : High-boiling solvents (e.g., toluene) minimize thermal degradation.
Basic Biological Screening
Q. Q3: What preliminary assays are used to evaluate this compound’s bioactivity?
Methodological Answer: Initial screening includes:
- Enzyme Inhibition : COX-1/2 inhibition assays (e.g., colorimetric measurement of prostaglandin E₂ production) .
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. Q4: How can molecular docking elucidate this compound’s interaction with biological targets?
Methodological Answer: Docking studies (e.g., using AutoDock Vina) model the compound’s binding to enzymes like COX-2 or kinases. The trifluoromethoxy group’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Arg120 in COX-2), while the thiazole ring π-stacks with hydrophobic pockets. Validation includes comparing computed binding energies (-9.2 kcal/mol) with experimental IC₅₀ values .
Key Observations:
- Hydrophobic Interactions : 4-Methylphenyl group occupies the COX-2 side pocket.
- Polar Contacts : Thiazol-2-yl acetamide forms hydrogen bonds with Tyr355.
Data Contradiction Analysis
Q. Q5: How to resolve discrepancies in reported biological activities across studies?
Methodological Answer: Contradictions often arise from assay conditions or structural analogs. For example:
- Variability in IC₅₀ : Compare buffer pH (e.g., phosphate vs. Tris) and cell passage number.
- Structural Analogues : Replace 4-trifluoromethoxy with 4-fluorophenyl to assess electronic effects on activity .
Case Study:
| Substituent (R) | COX-2 IC₅₀ (µM) | Source |
|---|---|---|
| 4-Trifluoromethoxy | 4.7 | |
| 4-Fluorophenyl | 8.2 |
Advanced Characterization Techniques
Q. Q6: What advanced spectroscopic methods confirm conformational stability?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond at 1.81 Å) and packing motifs .
- Dynamic NMR : Detects rotational barriers in the thioacetamide group (ΔG‡ ≈ 12 kcal/mol at 298 K).
Computational Reaction Design
Q. Q7: How can computational methods streamline synthetic route discovery?
Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) predict transition states and optimize reaction paths. For example, ICReDD’s workflow combines computed activation energies with robotic screening to identify optimal conditions (e.g., solvent: DMF, catalyst: K₂CO₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
